N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O/c1-12-23-24-25-26(12)16-4-2-3-13(9-16)19(27)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,27) |
InChI Key |
NKSBMLPIKJNHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Synthesis of 5-chloro-1H-indole-3-ethylamine: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring.
Formation of 5-methyl-1H-tetrazole: This can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the 5-chloro-1H-indole-3-ethylamine with 5-methyl-1H-tetrazole and benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and acids (sulfuric acid).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring can mimic carboxylate groups, enhancing binding affinity and selectivity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The 5-methyltetrazole group in the target compound enhances metabolic stability compared to nitro (e.g., ) or chloro (e.g., ) substituents. Tetrazoles mimic carboxylates in hydrogen bonding, improving target affinity .
- Indole vs. Thiazole Cores : The thiazole derivative () lacks the indole scaffold but retains antimicrobial activity, suggesting heterocycle interchangeability for specific targets.
Synthetic Routes :
- The target compound’s tetrazole ring is synthesized via cyclization of azides with nitriles or via Huisgen reactions, as seen in related tetrazole derivatives . In contrast, nitro-substituted analogs (e.g., ) are synthesized via direct nitration, which may introduce regioselectivity challenges.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The tetrazole group increases solubility in polar solvents compared to nitro or chloro substituents, which are more lipophilic. This property is critical for oral bioavailability .
Stability and Crystallography
- Crystal Packing : The target compound’s stability is influenced by hydrogen bonding between the tetrazole N–H and adjacent heteroatoms, a feature observed in structurally related thiazole derivatives (e.g., ). This contrasts with nitrobenzamides (), where π-π stacking dominates.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 334.79 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole and tetrazole moieties suggest potential activity in modulating neurotransmitter systems or influencing inflammatory pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds that share structural similarities with this compound have shown:
- Inhibition of Cell Proliferation : Indole derivatives have been reported to inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis : Some studies demonstrate that these compounds can induce apoptosis through intrinsic pathways, leading to increased caspase activity.
- Inhibition of Metastasis : Compounds similar in structure have shown the ability to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
Anti-inflammatory Activity
Indole and tetrazole-containing compounds are also known for their anti-inflammatory properties:
- Reduction of Cytokine Production : Research indicates that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of Nitric Oxide Production : Similar compounds have been shown to inhibit nitric oxide synthase, thereby reducing nitric oxide levels in inflammatory conditions.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry explored the biological activity of related indole compounds, demonstrating significant inhibition of specific kinases involved in cancer progression. The study found that certain derivatives exhibited IC50 values in the low micromolar range against targets like HSET (KIFC1), suggesting a competitive inhibition mechanism .
In Vivo Studies
Another research effort investigated the anti-inflammatory effects of indole-based compounds in animal models. The results indicated substantial reductions in edema and inflammatory markers following treatment with these compounds, supporting their potential therapeutic applications in conditions like arthritis .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN4O |
| Molecular Weight | 334.79 g/mol |
| IC50 (HSET Inhibition) | 2.7 μM (micromolar range) |
| Anti-inflammatory Effect | Significant reduction in TNF-alpha |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
